Dimethyl 2-chloro-5-nitroterephthalate

Vue d'ensemble

Description

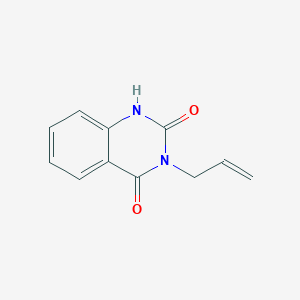

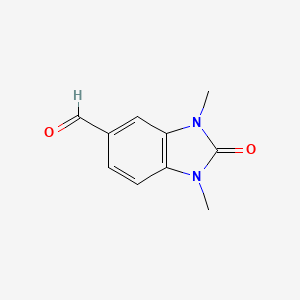

Dimethyl 2-chloro-5-nitroterephthalate is a chemical compound with the molecular formula C10H8ClNO61. It is used in various chemical reactions and has several properties that make it useful in the field of organic synthesis2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Dimethyl 2-chloro-5-nitroterephthalate. However, the synthesis of similar compounds often involves nitration and esterification reactions3.Molecular Structure Analysis

The molecular structure of Dimethyl 2-chloro-5-nitroterephthalate consists of a terephthalate backbone with nitro (-NO2) and chloro (-Cl) substituents1. The presence of these functional groups can significantly influence the chemical reactivity and physical properties of the molecule.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Dimethyl 2-chloro-5-nitroterephthalate. However, nitro compounds are often used in reactions such as reduction and substitution, and esters can undergo reactions such as hydrolysis and transesterification.Physical And Chemical Properties Analysis

Dimethyl 2-chloro-5-nitroterephthalate is a solid at room temperature4. Its molecular weight is 273.63 g/mol4. Unfortunately, I couldn’t find more detailed information on its physical and chemical properties.Applications De Recherche Scientifique

Use in the Synthesis of Metal-Organic Frameworks

- Field : Chemistry

- Application : “Dimethyl 2-chloro-5-nitroterephthalate” is used in the synthesis of ligands for Metal-Organic Frameworks (MOFs). MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

- Method : The compound is used in the synthesis of BDC-2,5/2,3-NO2Cl, BDC-2,5/2,3-NO2NH2, BDC-2,5/2,3-NO2OMe, BDC-2,5/2,3-NH2OMe, and BDC-2,5/2,3-OMeCl . The synthesis involves reactions with various reagents under specific conditions .

- Results : The synthesis results in the formation of the desired compounds, which are then used in the construction of MOFs .

Use in the Synthesis of Photo-responsive Liquid Crystalline Polymer

- Field : Materials Chemistry

- Application : “Dimethyl 2-chloro-5-nitroterephthalate” is used in the synthesis of a photo-responsive liquid crystalline polymer .

- Method : The compound is used in the Pd-catalyzed carbonylative esterification of methyl 5-bromofuroate, derived from renewable furfural, to dimethyl 2,5-furandicarboxylate (DMFD). The prepared DMFD is then used as a bi-functionalized monomer for the synthesis of a photo-responsive liquid crystalline polymer (PAzo-DMFD) through melt polycondensation .

- Results : The furan-based polyester PAzo-DMFD shows excellent thermal stability and reversible trans – cis photo-isomerization in chloroform solution and in thin films benefitting from the azobenzene unit along the polymeric backbone. Photoisomerization of PAzo-DMFD can be used in the writing and erasing of information under light irradiation .

Safety And Hazards

While specific safety and hazard information for Dimethyl 2-chloro-5-nitroterephthalate is not available, it’s important to handle all chemical substances with care. Proper protective equipment should be used, and safety data sheets should be consulted before use56.

Orientations Futures

The future directions for research on Dimethyl 2-chloro-5-nitroterephthalate are not clear from the available information. However, given its interesting structure and functional groups, it could potentially be used in the synthesis of new organic compounds or studied for its reactivity under various conditions.

Relevant Papers

Unfortunately, I couldn’t find any specific papers related to Dimethyl 2-chloro-5-nitroterephthalate. Further research would be needed to find relevant literature on this compound.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please consult a specialist or conduct further research.

Propriétés

IUPAC Name |

dimethyl 2-chloro-5-nitrobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO6/c1-17-9(13)5-4-8(12(15)16)6(3-7(5)11)10(14)18-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWILPWTOKVAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362909 | |

| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-chloro-5-nitroterephthalate | |

CAS RN |

32888-86-1 | |

| Record name | Dimethyl 2-chloro-5-nitroterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)

![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)